molecular formula C18H16N2S B5822192 2-(4-Ethylphenyl)-7-methylimidazo[2,1-b]benzothiazole

2-(4-Ethylphenyl)-7-methylimidazo[2,1-b]benzothiazole

Cat. No.: B5822192
M. Wt: 292.4 g/mol
InChI Key: PMOGHFCVOGYDLU-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-7-methylimidazo[2,1-b]benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by its unique structure, which includes an imidazo[2,1-b]benzothiazole core with a 4-ethylphenyl and a 7-methyl substituent. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-7-methylimidazo[2,1-b]benzothiazole typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with 4-ethylbenzaldehyde in the presence of a catalyst such as iodine or ammonium chloride in a solvent like methanol or dioxane . The reaction mixture is then heated to promote cyclization, forming the desired benzothiazole derivative.

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, one-pot multicomponent reactions, and the use of recyclable catalysts are commonly used . For example, the use of Fe3O4@DOP-Amide/Imid-CuCl2 nanocomposite as a catalyst in the presence of potassium acetate in a choline chloride-urea solvent system has been reported to be an efficient and eco-friendly method for synthesizing benzothiazole derivatives .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-7-methylimidazo[2,1-b]benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the imidazo[2,1-b]benzothiazole core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted benzothiazoles.

Scientific Research Applications

2-(4-Ethylphenyl)-7-methylimidazo[2,1-b]benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Ethylphenyl)-7-methylimidazo[2,1-b]benzothiazole is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the 4-ethylphenyl and 7-methyl groups may enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

IUPAC Name

2-(4-ethylphenyl)-6-methylimidazo[2,1-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2S/c1-3-13-5-7-14(8-6-13)15-11-20-16-9-4-12(2)10-17(16)21-18(20)19-15/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOGHFCVOGYDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CN3C4=C(C=C(C=C4)C)SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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